8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound. It is characterized by multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions. This compound is part of the picene family, known for its polycyclic aromatic hydrocarbon structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps. Typically, the process starts with the preparation of the picene core, followed by functionalization to introduce hydroxyl and carboxylic acid groups. Common reagents used include strong oxidizing agents and catalysts to facilitate the addition of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8,10-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
8,10-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 8,10-Dihydroxy-9-(1-hydroxy-2-methyl-3-buten-2-yl)-2,5,5-trimethyl-7,12-dioxo-1,3,4,4a,5,7,12,12b-octahydro-2H-dibenzo[c,g]chromen-3-yl 2-methylpropan oate
- 8,10-Dihydroxy-9-(2)-methylbutyryloxythymol
Uniqueness
What sets 8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid apart is its unique combination of functional groups and its polycyclic aromatic structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRLUGUSXUFEDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of uncargenin C and where has it been found?
A1: Uncargenin C is characterized as 3β,6β,23-trihydroxyolean-12-en-28-oic acid []. This means it possesses a pentacyclic triterpenoid skeleton with a carboxylic acid group at position 28 and hydroxyl groups at positions 3, 6, and 23. It has been isolated from plants like Uncaria rhynchophylla [] and Turpinia arguta [].
Q2: Does uncargenin C show any biological activity?
A2: While specific mechanistic studies are limited, uncargenin C, alongside other compounds, was identified in an extract of Uncaria rhynchophylla that demonstrated inhibitory effects on nitric oxide production in LPS-activated RAW264.7 cells []. This suggests potential anti-inflammatory properties, but further research is needed to confirm this and understand the underlying mechanisms.
Q3: Are there other pentacyclic triterpenoids similar to uncargenin C?
A3: Yes, several structurally related pentacyclic triterpenoids have been identified alongside uncargenin C. For example, uncargenin A and uncargenin B were also isolated from Uncaria rhynchophylla []. Additionally, compounds like asiatic acid and arjunolic acid share structural similarities and have been found in some of the same plant sources [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.